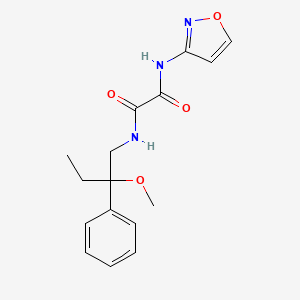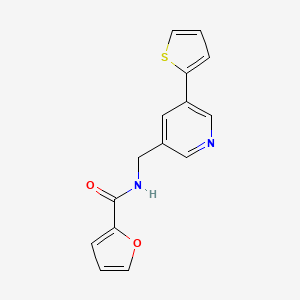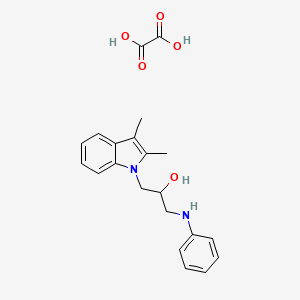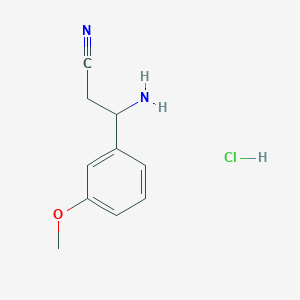![molecular formula C12H15NO2S B2993058 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide CAS No. 934586-16-0](/img/structure/B2993058.png)
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide (ACTO) is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its unique chemical structure makes it a promising candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In
Aplicaciones Científicas De Investigación
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been studied for its potential therapeutic applications in various diseases. In cancer research, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to suppress the metastasis of cancer cells by inhibiting the migration and invasion of cancer cells. In addition, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been studied for its anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Furthermore, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is known to promote cell survival and proliferation. 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has also been found to activate the p38 MAPK pathway, which is involved in the regulation of inflammation and apoptosis. In addition, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to modulate the activity of various transcription factors, including NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to have various biochemical and physiological effects. In cancer cells, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to cell cycle arrest and apoptosis. It has also been found to inhibit the expression of various genes involved in cell survival and proliferation. In addition, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been shown to inhibit the activity of various enzymes involved in inflammation, leading to the suppression of inflammatory responses. Furthermore, 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has been found to modulate the activity of various neurotransmitters, suggesting its potential use in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. It is also stable under various conditions, making it suitable for long-term storage. However, there are also limitations to using 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide in lab experiments. Its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings. In addition, its potential toxicity and side effects need to be carefully evaluated before its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide. First, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Second, studies are needed to evaluate its potential toxicity and side effects in different experimental settings. Third, studies are needed to evaluate its efficacy in animal models of various diseases. Fourth, studies are needed to optimize its formulation and delivery methods for clinical use. Finally, studies are needed to evaluate its potential use in combination with other drugs for synergistic effects.
Métodos De Síntesis
4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide can be synthesized through a multistep process that involves the reaction of cyclobutanone with thiourea to form a spiro intermediate. The intermediate is then oxidized with hydrogen peroxide to produce 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide. This method has been optimized to yield high purity and high yield of 4'-Aminospiro[cyclobutane-1,2'-thiochromane] 1',1'-dioxide.
Propiedades
IUPAC Name |
(4S)-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c13-10-8-12(6-3-7-12)16(14,15)11-5-2-1-4-9(10)11/h1-2,4-5,10H,3,6-8,13H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIUAXAINSTJNR-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(C3=CC=CC=C3S2(=O)=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H](C3=CC=CC=C3S2(=O)=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1,1-dioxospiro[3,4-dihydrothiochromene-2,1'-cyclobutane]-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2992980.png)



![Ethyl [(2-{2-[(4-methoxybenzyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetate](/img/structure/B2992987.png)
![N-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2992990.png)


![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B2992994.png)


![Ethyl 4-[(3-ethoxy-2-hydroxybenzyl)amino]benzoate](/img/structure/B2992998.png)